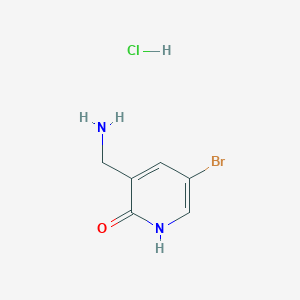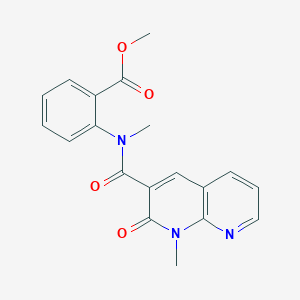
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-
Overview
Description
1,2,4-Triazole is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and more . It contains three nitrogen atoms and two carbon atoms, and it’s divided into two isomers: 1,2,3-triazole and 1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has attracted much attention due to the importance of the triazole scaffold . Various synthetic methods of triazole compounds from different nitrogen sources have been developed over the past 20 years .
Molecular Structure Analysis
1,2,4-Triazole is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with its aromaticity . It’s amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .
Chemical Reactions Analysis
1,2,4-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
1,2,4-Triazole is a white solid with a density of 1.439 g/cm³ . It has a melting point of 120 to 121 °C and a boiling point of 260 °C . It’s very soluble in water .
Scientific Research Applications
Medicinal and Pharmaceutical Applications
1,2,4-Triazoles exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are used as core molecules for the design and synthesis of many medicinal compounds . For example, drugs with a triazole structure like ketoconazole and fluconazole have been developed and proved .
Agrochemical Applications
Compounds containing triazole have an important application value in agrochemistry . They are used in the production of plant protection products .
Material Chemistry Applications
Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it valuable in material chemistry .
High-Energy Substances and Gas-Generating Composition
1,2,4-Triazoles and their derivatives are used in the production of high-energy substances and gas-generating compositions .
Antifungal Applications
Triazole derivatives have been found to have antifungal activities. For example, fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole are commonly used antifungals in clinical application .
Antiviral Applications
Triazole derivatives have been found to have antiviral activities. For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Antimigraine Applications
Triazole derivatives have been found to have antimigraine activities. For example, Rizatriptan has been incorporated into drug candidates as antimigraine agents .
Anticancer Applications
Triazole derivatives have been found to have anticancer activities. For example, Letrozole, anastrozole, and vorozole as anticancer drugs are very effective .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Triazole compounds are known to interact with their targets by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.
Biochemical Pathways
Some triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This can disrupt the integrity of the cell membrane and inhibit fungal growth.
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their low toxicity and good pharmacokinetic and pharmacodynamic profiles . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its bioavailability.
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAZKJYZXLBFPA-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- | |
CAS RN |
19015-63-5 | |
| Record name | 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995301.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2995303.png)
![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)
![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)
![2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl {1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetate](/img/structure/B2995308.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)
![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)



